N-Phenyl-N'-(4-methoxyphenyl)formamidine
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Overview
Description
N-Phenyl-N’-(4-methoxyphenyl)formamidine is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 It is characterized by the presence of a formamidine group, which is a functional group consisting of a formyl group attached to an amine
Preparation Methods
The synthesis of N-Phenyl-N’-(4-methoxyphenyl)formamidine typically involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . One efficient method for synthesizing formamidine derivatives is by using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-Phenyl-N’-(4-methoxyphenyl)formamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-Phenyl-N’-(4-methoxyphenyl)formamidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(4-methoxyphenyl)formamidine involves its interaction with specific molecular targets and pathways. The formamidine group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Phenyl-N’-(4-methoxyphenyl)formamidine can be compared with other similar compounds, such as:
N,N’-Bis(4-methoxyphenyl)formamidine: This compound has two methoxyphenyl groups and may exhibit different reactivity and applications.
Formamide, N-phenyl-: This compound has a simpler structure and different chemical properties. The uniqueness of N-Phenyl-N’-(4-methoxyphenyl)formamidine lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
106484-20-2 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-14-9-7-13(8-10-14)16-11-15-12-5-3-2-4-6-12/h2-11H,1H3,(H,15,16) |
InChI Key |
VYJTXILKOYBMCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CNC2=CC=CC=C2 |
Origin of Product |
United States |
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